5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid
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Overview
Description
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of nicotinic acid to introduce the fluorine atom. This is followed by a Friedel-Crafts acylation to attach the trifluoromethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 5-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
Uniqueness
Compared to these similar compounds, 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the nicotinic acid core. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-10(12(19)20)11(18-6-9)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYXMYZIJAEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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